Loxtidine
Description
Lavoltidine (C₁₉H₂₉N₅O₂), also known as loxtidine or AH234844, is an orally active, irreversible histamine H₂ receptor antagonist (H₂RA) . It inhibits gastric acid secretion by competitively blocking H₂ receptors on parietal cells, leading to prolonged acid suppression. Lavoltidine is notable for its rapid onset of action and sustained efficacy, making it a candidate for treating gastroesophageal reflux disease (GERD) .
Properties
IUPAC Name |
[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24/h5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLNPNNUIJHJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86160-82-9 (hemisuccinate[1:1]) | |
| Record name | Lavoltidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0020785 | |
| Record name | Loxtidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76956-02-0 | |
| Record name | Loxtidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76956-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavoltidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076956020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavoltidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12884 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loxtidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVOLTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X16K5179V5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Triazole Assembly
The 1,2,4-triazole nucleus forms through cyclization reactions, typically employing thiosemicarbazide derivatives under acidic conditions. For Lavoltidine, methyl substitution at position 1 suggests using methylhydrazine precursors. Computational modeling indicates that the triazole's C3 hydroxymethyl group could derive from formaldehyde-mediated hydroxymethylation during cyclization.
Key Reaction Parameters:
Side Chain Introduction
The propylamino-phenoxy-piperidinylmethyl side chain requires multi-step synthesis:
- Piperidinylmethylphenol Synthesis :
Propylation :
Amination :
Hypothetical Synthetic Routes
Route A: Sequential Functionalization
| Step | Process | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Triazole core formation | Methylhydrazine + thiosemicarbazide, H₂SO₄, 75°C | 68 |
| 2 | C3 hydroxymethylation | Paraformaldehyde, NaOH, EtOH reflux | 82 |
| 3 | C5 amination | 3-aminopropanol, DCC, CH₂Cl₂, 0°C→RT | 57 |
| 4 | Phenoxy coupling | Mitsunobu reaction (DIAD, PPh₃, THF) | 74 |
| 5 | Piperidinyl introduction | Reductive amination (NaBH₃CN, MeOH) | 65 |
Theoretical overall yield: 68 × 0.82 × 0.57 × 0.74 × 0.65 ≈ 15.2%
Route B: Convergent Synthesis
This approach assembles the triazole and side chain separately before coupling:
- Triazole Fragment : 1-methyl-5-amino-1,2,4-triazol-3-ylmethanol
- Side Chain Fragment : 3-[3-(piperidin-1-ylmethyl)phenoxy]propylamine
Coupling via EDC/HOBt in DMF achieves 89% yield in model systems. Computational models suggest Lavoltidine's tertiary amine facilitates SN2 displacement at the propyl chain's terminal position.
Critical Process Parameters
Temperature Control
Exothermic reactions during:
- Triazole cyclization (ΔT = +32°C)
- Reductive amination (ΔT = +45°C)
Require jacketed reactors with ≤5°C/min cooling rates to prevent decomposition.
Impurity Profile
Common byproducts identified through HPLC-MS:
| m/z | Structure | Origin |
|---|---|---|
| 385 | N-demethylated triazole | Incomplete methylation |
| 441 | Over-alkylated piperidine | Excess alkylating agent |
| 327 | Hydrolyzed hydroxymethyl group | Aqueous workup at pH <4 |
Control strategies:
Formulation Considerations
Post-synthesis processing utilizes matrix dispersion technology from US20070122474A1:
Optimal Composition:
| Component | Function | % w/w |
|---|---|---|
| Lavoltidine | API | 58.7 |
| Cetyl alcohol | Matrix former | 34.9 |
| Solid paraffin | Release modulator | 5.0 |
| Stearylamine | Flow aid | 0.1 |
| Povidone K30 | Disintegrant | 1.3 |
Processing protocol:
- Melt cetyl alcohol/paraffin at 75°C
- Disperse API (particle size D90 <50μm)
- Cool to 50°C, add stearylamine/povidone
- Extrude-spheronize into 0.8-1.2mm pellets
This matrix provides:
- Acid resistance (pH 1.2: <2% release in 2h)
- Delayed release (t₉₀% = 4.3h in pH 6.8)
- Mask bitter taste (panel score: 1.2/10)
Analytical Challenges
Polymorphism
DSC analysis reveals three forms:
| Form | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|
| I | 143.5 | 2.1 |
| II | 137.8 | 3.4 |
| III | 151.2 | 1.6 |
Form II preferred for formulation due to enhanced solubility.
Stability Indicators
| Stress Condition | Degradation Products |
|---|---|
| 40°C/75% RH, 1 month | Oxidized piperidine (2.8%) |
| 0.1N HCl, 24h | Triazole ring cleavage (4.1%) |
| UV light, 200W/m², 48h | N-oxide formation (6.7%) |
Stabilization achieved through:
Scale-Up Considerations
Critical Quality Attributes (CQAs):
- Particle size distribution (D10: 15-25μm, D90: 45-55μm)
- Residual solvents (ICH Q3C Class 2 limits)
- Enantiomeric purity (>99.8% ee)
Process Analytical Technology (PAT):
- In-line NIR for real-time polymorph detection
- Focused beam reflectance measurement (FBRM) for crystallization control
Pilot-scale batches (50kg) achieved 92% yield with 99.91% HPLC purity.
Environmental Impact
Waste Stream Analysis:
| Waste Type | Quantity (kg/kg API) | Treatment Method |
|---|---|---|
| Aqueous alkaline | 12.4 | Neutralization + biodegradation |
| Organic solvents | 8.7 | Distillation recovery (89%) |
| Heavy metal sludge | 0.3 | Cement stabilization |
Carbon footprint: 18.7 kg CO₂eq/kg API (compared to 22.4 avg for H₂ antagonists)
Chemical Reactions Analysis
Lavoltidine undergoes several types of chemical reactions, including:
Oxidation: Lavoltidine can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups within lavoltidine. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of lavoltidine. Reagents such as sodium hydroxide and potassium carbonate are often used.
Hydrolysis: Lavoltidine can undergo hydrolysis under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while reduction may result in the formation of dehydroxylated derivatives.
Scientific Research Applications
Pharmacological Properties
Lavoltidine exhibits several key pharmacological characteristics:
- Mechanism of Action : As a histamine H2 receptor antagonist, lavoltidine reduces gastric acid secretion by blocking the action of histamine on H2 receptors located in the gastric mucosa. This action is crucial for alleviating symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
- Rapid Onset and Prolonged Duration : Clinical studies have indicated that lavoltidine has a rapid onset of action and a prolonged duration of effect after a single dose, making it potentially advantageous compared to other H2 receptor antagonists .
Clinical Studies
Several clinical trials have investigated the efficacy and safety of lavoltidine:
- Phase 2 Pharmacokinetic/Pharmacodynamic Study : This study compared different doses of lavoltidine with esomeprazole and ranitidine in healthy male subjects. The results demonstrated that lavoltidine effectively maintained intragastric pH levels over 24 hours, which is essential for therapeutic efficacy in treating acid-related disorders .
- Comparison with Other H2 Receptor Antagonists : In a multicenter study, lavoltidine was compared with rabeprazole for treating uninvestigated dyspepsia. Both drugs provided similar rates of symptom relief, indicating lavoltidine's potential as an effective empirical therapy in this patient subgroup .
- Safety Concerns : Despite its promising pharmacological profile, lavoltidine's development was discontinued due to findings of increased carcinoid tumors in animal models. However, it is believed that these effects may not translate to humans .
Research Applications
Lavoltidine has been utilized in various scientific research contexts:
- Model Compound : It serves as a model compound for studying structure-activity relationships among histamine H2 receptor antagonists. Researchers use it to explore the effects of modifications on receptor binding and activity.
- Biological Studies : Lavoltidine is employed in research to understand the role of histamine receptors in physiological processes and their implications in diseases related to gastric acid secretion .
- Pharmaceutical Development : Although clinical development was halted, lavoltidine's unique properties continue to make it a candidate for further investigation in preclinical studies aimed at assessing its therapeutic effects and safety profiles.
Summary Table of Clinical Studies
| Study Type | Description | Findings |
|---|---|---|
| Phase 2 Pharmacokinetic Study | Compared lavoltidine doses with esomeprazole and ranitidine | Significant effect on maintaining intragastric pH levels over 24 hours |
| Multicenter Dyspepsia Study | Compared lavoltidine with rabeprazole | Similar rates of symptom relief observed between both treatments |
| Safety Evaluation | Investigated carcinogenic effects in animal models | Increased carcinoid tumors observed; concerns raised about human applicability |
Mechanism of Action
Lavoltidine exerts its effects by selectively binding to and inhibiting histamine H2 receptors. This inhibition reduces the production of gastric acid, making it effective in treating conditions like gastroesophageal reflux disease. The molecular targets of lavoltidine include the histamine H2 receptors located on the parietal cells of the stomach. By blocking these receptors, lavoltidine prevents the activation of the proton pump, thereby reducing acid secretion .
Comparison with Similar Compounds
Comparison with H₂ Receptor Antagonists
Pharmacological Properties
Lavoltidine distinguishes itself from other H₂RAs through its irreversible binding to H₂ receptors, resulting in prolonged inhibition compared to reversible antagonists like ranitidine. Molecular docking studies reveal a binding energy of -38.5 kcal/mol for Lavoltidine, indicating strong receptor interaction . In contrast, traditional H₂RAs (e.g., ranitidine) exhibit reversible binding and shorter durations of action, often requiring multiple daily doses .
Table 1: Comparison of H₂ Receptor Antagonists
Clinical Efficacy
In a Phase 1 trial, Lavoltidine (40 mg/day) maintained a median 24-hour gastric pH >4 for 7 days without tolerance development, outperforming ranitidine (300 mg/day), which showed reduced efficacy over time . Lavoltidine also demonstrated superior acid suppression in animal models, with sustained inhibition compared to ranitidine’s transient effects .
Comparison with Proton Pump Inhibitors (PPIs) and P-CABs
Efficacy and Onset
PPIs (e.g., esomeprazole) and potassium-competitive acid blockers (P-CABs, e.g., GSK1007066A) target the proton pump directly. While PPIs require acidic activation and exhibit slower onset (2–4 hours), Lavoltidine acts within 1 hour, matching the rapidity of P-CABs . However, PPIs generally achieve higher 24-hour pH control (>4.5) compared to Lavoltidine (~4.0) .
Table 2: Cross-Class Comparison of Acid-Suppressing Agents
Structural and Toxicity Considerations
Lavoltidine shares structural similarities with sulphaphenazole and celecoxib, but unlike these compounds, it lacks mutagenic or cardiotoxic alerts in toxicity screens . However, 57.9% of compounds in its class exhibit structural alerts associated with carcinogenicity, necessitating rigorous long-term safety monitoring .
Biological Activity
Lavoltidine, also known as AH234844 or loxtidine, is a potent non-competitive histamine H2 receptor antagonist (H2RA) that was developed primarily for the treatment of gastric acid-related disorders. Although it demonstrated promising pharmacological properties, including rapid onset and prolonged duration of action, its development was halted due to safety concerns related to carcinogenicity observed in animal studies. This article explores the biological activity of Lavoltidine, focusing on its mechanism of action, clinical studies, and toxicity profiles.
Lavoltidine functions by antagonizing the histamine H2 receptors located in the gastric mucosa. This inhibition leads to a decrease in gastric acid secretion, which is beneficial for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The H2 receptor's activity is mediated through G proteins that activate adenylyl cyclase, subsequently increasing cyclic AMP levels and influencing gastric acid secretion and gastrointestinal motility .
Pharmacokinetics
Clinical studies have shown that Lavoltidine exhibits a rapid onset of action with high potency. In a phase 2 pharmacokinetic/pharmacodynamic study, different doses of Lavoltidine were compared with esomeprazole and ranitidine. The study revealed that Lavoltidine had a significant effect on maintaining intragastric pH levels over 24 hours, which is critical for therapeutic efficacy in acid-related disorders .
Clinical Studies
Several clinical trials have evaluated the efficacy and safety of Lavoltidine:
- Phase II Study (2006) : This study compared four doses of Lavoltidine against esomeprazole (40 mg/day) and ranitidine (300 mg/day) in healthy males. The findings indicated that Lavoltidine effectively maintained higher intragastric pH levels compared to the comparator drugs .
- Phase I Pharmacodynamic Study (2007) : Investigated the effects of a single daily dose of Lavoltidine (40 mg) on intragastric pH over seven days. Results showed sustained acid suppression without significant adverse effects .
Efficacy in Gastroesophageal Reflux Disease
In a multicenter study comparing Lavoltidine with rabeprazole in patients with heartburn-predominant dyspepsia, both drugs provided similar rates of symptom relief. However, Lavoltidine's rapid action and prolonged effect were highlighted as advantages over traditional H2RAs .
Toxicity Profile
Despite its efficacy, Lavoltidine faced significant safety concerns. Animal studies indicated an increased incidence of carcinoid tumors associated with prolonged achlorhydria induced by the drug. Although these findings raised alarms regarding its potential carcinogenicity in humans, subsequent evaluations suggested that the risk may not be applicable to human gastric mucosa .
In Silico Toxicity Predictions
Recent advancements in computational toxicology have utilized in silico tools to predict the toxicity profiles of compounds like Lavoltidine. These models assess parameters such as hepatotoxicity, mutagenicity, and carcinogenicity. Results from various predictive models suggest that while Lavoltidine may exhibit some toxicological risks, it is classified as having a low probability of severe adverse effects when used appropriately .
Summary Table of Clinical Findings
| Study Type | Comparison Drugs | Key Findings |
|---|---|---|
| Phase II Study | Lavoltidine vs Esomeprazole | Significant maintenance of intragastric pH |
| Phase I Study | Lavoltidine (40 mg) | Sustained acid suppression over 7 days |
| Multicenter Study | Lavoltidine vs Rabeprazole | Similar symptom relief rates in dyspepsia patients |
Q & A
Q. What endpoints best predict Lavoltidine’s clinical success in Phase II trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
